1-Benzyl-4-(4-methylphenyl)piperidine
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Overview
Description
1-Benzyl-4-(4-methylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom This compound is characterized by the presence of a benzyl group and a 4-methylphenyl group attached to the piperidine ring
Preparation Methods
The synthesis of 1-Benzyl-4-(4-methylphenyl)piperidine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-piperidone or its hydrochloride salt with benzyl halides. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process . Another method involves the catalytic hydrogenation of 4-benzylpyridine, which is obtained by reacting 4-cyanopyridine with toluene .
Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes, where the reaction conditions are optimized for high yield and purity. The use of palladium or rhodium catalysts on suitable supports, such as alumina, is common in these processes .
Chemical Reactions Analysis
1-Benzyl-4-(4-methylphenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the piperidine ring or the benzyl group, resulting in different reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or rhodium on alumina . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-(4-methylphenyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as a monoamine releasing agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-methylphenyl)piperidine involves its interaction with monoamine neurotransmitters. It acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine over serotonin. This selectivity is due to its ability to bind to and activate specific transporters and receptors in the brain, leading to the release of these neurotransmitters into the synaptic cleft . Additionally, it functions as a monoamine oxidase inhibitor, which prevents the breakdown of monoamines and prolongs their action .
Comparison with Similar Compounds
1-Benzyl-4-(4-methylphenyl)piperidine can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound is structurally similar but lacks the 4-methylphenyl group.
Benzylpiperazine: Another related compound, benzylpiperazine, has a different substitution pattern on the piperidine ring and exhibits distinct pharmacological properties.
Tetrahydroisoquinoline: This compound shares some structural similarities but has a different core structure and pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that are not observed in its analogs .
Properties
IUPAC Name |
1-benzyl-4-(4-methylphenyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-16-7-9-18(10-8-16)19-11-13-20(14-12-19)15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTGAWIELAGYOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340330 |
Source
|
Record name | 1-Benzyl-4-(4-methylphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13314-67-5 |
Source
|
Record name | 1-Benzyl-4-(4-methylphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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